![molecular formula C24H23NO4 B13534673 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the tricyclo[3.2.1.0,2,7]octane core adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.2.1.0,2,7]octane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final coupling of the Fmoc-protected amino group to the tricyclic core is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Chemistry:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Organic Synthesis: The tricyclic core can serve as a building block for more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: The Fmoc group can be used to modify biomolecules for various applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Catalysis: The tricyclic core may serve as a ligand in catalytic processes.
作用机制
The mechanism of action of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tricyclic core can interact with various molecular targets, potentially influencing biological pathways.
相似化合物的比较
9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.
Tricyclo[3.2.1.0,2,7]octane derivatives: Similar tricyclic structures with different functional groups.
Uniqueness: The combination of the Fmoc group with the tricyclic core makes this compound unique. The Fmoc group provides a versatile protecting group for peptide synthesis, while the tricyclic core offers structural rigidity and potential reactivity.
属性
分子式 |
C24H23NO4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
8-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24-19-10-9-13(11-20(19)24)21(24)25-23(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-21H,9-12H2,(H,25,28)(H,26,27) |
InChI 键 |
GACOKZOKTDGOTO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3C2(C(C1C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


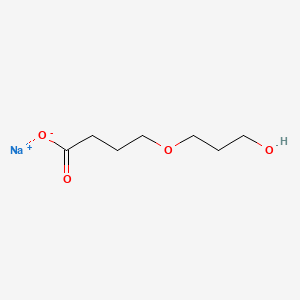
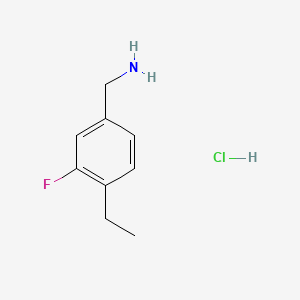
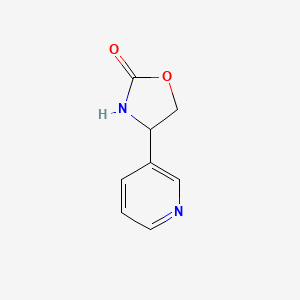

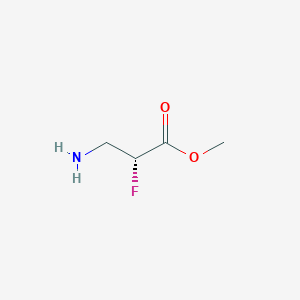
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)

![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)
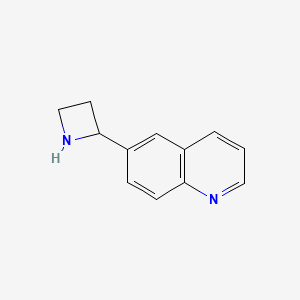
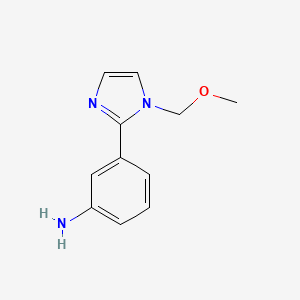


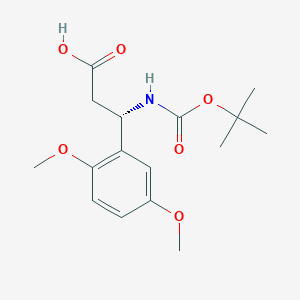
amine hydrochloride](/img/structure/B13534670.png)
